2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyloxy group attached to a phenyl ring, which is further connected to a nitro-substituted isoindole-dione core. Its molecular formula is C24H14N2O5, and it has a molecular weight of 410.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 2-[4-(2-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-[4-(2-naphthyloxy)phenyl]-4-amino-1H-isoindole-1,3(2H)-dione.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-naphthyloxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- 4-nitro-2-[4-(2-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H14N2O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(4-naphthalen-2-yloxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-20-6-3-7-21(26(29)30)22(20)24(28)25(23)17-9-12-18(13-10-17)31-19-11-8-15-4-1-2-5-16(15)14-19/h1-14H |
InChI Key |
VTQVEYOPOODYOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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